molecular formula C14H13Br2N B14116601 [Bis(3-bromophenyl)methyl](methyl)amine

[Bis(3-bromophenyl)methyl](methyl)amine

Cat. No.: B14116601
M. Wt: 355.07 g/mol
InChI Key: SMUVDJBEJQDRGB-UHFFFAOYSA-N
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Description

Bis(3-bromophenyl)methylamine is an organic compound characterized by the presence of two 3-bromophenyl groups attached to a central methylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-bromophenyl)methylamine typically involves the reaction of 3-bromobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3-bromobenzyl chloride by reacting 3-bromotoluene with thionyl chloride.

    Step 2: Reaction of 3-bromobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide to form Bis(3-bromophenyl)methylamine.

Industrial Production Methods

In an industrial setting, the production of Bis(3-bromophenyl)methylamine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-bromophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a less substituted amine.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less substituted amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3-bromophenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(3-bromophenyl)methylamine involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the binding affinity to various biological targets. The central amine group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-bromophenyl)methylamine: Similar structure but with bromine atoms at the 4-position.

    Bis(3-chlorophenyl)methylamine: Chlorine atoms instead of bromine.

    Bis(3-bromophenyl)ethylamine: Ethyl group instead of methyl.

Uniqueness

Bis(3-bromophenyl)methylamine is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of bromine atoms at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H13Br2N

Molecular Weight

355.07 g/mol

IUPAC Name

1,1-bis(3-bromophenyl)-N-methylmethanamine

InChI

InChI=1S/C14H13Br2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3

InChI Key

SMUVDJBEJQDRGB-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)Br)C2=CC(=CC=C2)Br

Origin of Product

United States

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